

A Comprehensive Spectroscopic Guide to 2-Chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methylpyrazine

Cat. No.: B1367138

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **2-Chloro-5-methylpyrazine** (CAS No: 59303-10-5), a key heterocyclic building block in medicinal chemistry and materials science.^{[1][2][3][4]} By synthesizing data from established spectral databases and scientific literature, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The aim is to provide an authoritative resource for unambiguous structural confirmation and to explain the causality behind the observed spectral features.

Molecular Structure and Physicochemical Properties

2-Chloro-5-methylpyrazine is a disubstituted pyrazine with the molecular formula $C_5H_5ClN_2$ and a molecular weight of approximately 128.56 g/mol.^{[2][3][4][5]} The structural arrangement of the chloro and methyl groups on the aromatic pyrazine ring dictates its unique spectroscopic fingerprint.

Molecular Properties Summary

Property	Value	Source
Molecular Formula	C ₅ H ₅ ClN ₂	PubChem[2]
Molecular Weight	128.56 g/mol	PubChem[2]
CAS Number	59303-10-5	Sigma-Aldrich
IUPAC Name	2-chloro-5-methylpyrazine	PubChem[2]
SMILES	CC1=CN=C(C=N1)Cl	PubChem[2]

To facilitate a clear understanding of the spectroscopic assignments that follow, the standard IUPAC numbering for the **2-Chloro-5-methylpyrazine** molecule is presented below. This numbering is crucial for correlating specific protons and carbons to their respective signals in the NMR spectra.

Caption: Molecular structure and IUPAC numbering of **2-Chloro-5-methylpyrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For **2-Chloro-5-methylpyrazine**, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each atom.

The proton NMR spectrum of **2-Chloro-5-methylpyrazine** is characterized by its simplicity, showing two distinct signals in the aromatic region and one in the aliphatic region. The downfield chemical shifts of the ring protons are characteristic of electron-deficient aromatic systems like pyrazine.[6]

¹H NMR Data Summary (Predicted)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
H3	~8.3-8.5	Singlet (s)	1H
H6	~8.3-8.5	Singlet (s)	1H
-CH ₃ (H7)	~2.5-2.7	Singlet (s)	3H

Note: Predicted data is based on established principles and data from structurally similar pyrazine compounds. Experimental values may vary based on solvent and instrument frequency.[\[7\]](#)

Interpretation:

- Aromatic Protons (H3, H6): The two protons on the pyrazine ring, H3 and H6, are in distinct chemical environments. Due to the electron-withdrawing effects of the two nitrogen atoms and the chlorine atom, these protons are deshielded and resonate at a low field (downfield). They typically appear as sharp singlets because the four-bond coupling between them ($^4J_{H-H}$) is usually negligible or very small, resulting in no visible splitting.
- Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and resonate as a sharp singlet in the upfield region, typical for methyl groups attached to an aromatic ring.

The proton-decoupled ¹³C NMR spectrum provides five distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

¹³C NMR Data Summary (Predicted)

Carbon Assignment	Chemical Shift (δ , ppm)
C2 (-Cl)	~150-155
C3	~142-145
C5 (-CH ₃)	~155-160
C6	~140-143
-CH ₃ (C7)	~20-25

Note: Predicted data is based on established principles and data from structurally similar pyrazine compounds like 2-methylpyrazine.[\[8\]](#)

Interpretation:

- **Ring Carbons:** The carbon atoms directly bonded to the electronegative nitrogen and chlorine atoms (C2, C5, C6) are significantly deshielded and appear at the lowest field. The C2 carbon, bearing the chlorine atom, is expected to be highly deshielded. The C5 carbon, attached to the methyl group, will also be in the downfield region. The C3 and C6 carbons, bonded to hydrogen, appear at a slightly higher field.
- **Methyl Carbon (-CH₃):** The carbon of the methyl group is the most shielded, resonating at the highest field (most upfield), consistent with a typical sp³-hybridized carbon.

Experimental Protocol: NMR Spectroscopy[7][9][10]

- **Sample Preparation:** Dissolve 5-10 mg of **2-Chloro-5-methylpyrazine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
- **¹H NMR Acquisition:** Employ a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2-5 seconds.
- **¹³C NMR Acquisition:** Use a proton-decoupled pulse program to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (5-10 seconds) are typically required.
- **Data Processing:** Perform a Fourier transform on the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of **2-Chloro-5-methylpyrazine** will display characteristic absorption bands for aromatic C-H, C=N, C=C, and C-Cl bonds.

IR Data Summary

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3000-3100	Aromatic C-H Stretch	Medium-Weak
1500-1600	Aromatic C=N & C=C Stretch	Strong-Medium
1400-1500	Aromatic Ring Stretch	Medium
1000-1200	C-H In-plane Bending	Medium
700-850	C-Cl Stretch	Strong

Note: Data is based on typical vibrational frequencies for substituted pyrazines and chloroaromatic compounds.[\[11\]](#)

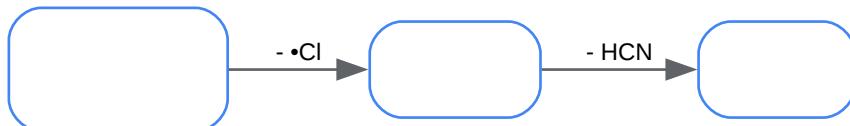
Interpretation:

- Aromatic C-H Stretch: The weak bands above 3000 cm⁻¹ are indicative of the C-H bonds on the pyrazine ring.
- Ring Stretching: The strong absorptions in the 1500-1600 cm⁻¹ region are characteristic of the stretching vibrations of the C=N and C=C bonds within the aromatic pyrazine core.[\[11\]](#)
- C-Cl Stretch: A strong band is expected in the fingerprint region (typically 700-850 cm⁻¹) corresponding to the C-Cl stretching vibration, which is a key indicator for the presence of the chloro substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features.

Under Electron Ionization (EI), **2-Chloro-5-methylpyrazine** is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.


Mass Spectrometry Data Summary

m/z	Proposed Fragment	Significance
128/130	$[\text{C}_5\text{H}_5\text{ClN}_2]^{+\cdot}$	Molecular Ion ($\text{M}^{+\cdot}$)
93	$[\text{M} - \text{Cl}]^{+}$	Loss of Chlorine radical
66	$[\text{C}_4\text{H}_4\text{N}]^{+}$	Loss of HCN from $[\text{M}-\text{Cl}]^{+}$

Note: The presence of a peak at $\text{M}+2$ with roughly one-third the intensity of the M^+ peak is a characteristic isotopic signature for a molecule containing one chlorine atom.

Interpretation and Fragmentation Pathway: The primary fragmentation of substituted pyrazines often involves the loss of substituents from the stable aromatic ring.

- Molecular Ion (m/z 128/130): The base peak is often the molecular ion, reflecting the stability of the pyrazine ring. The characteristic $\text{M}^{+\cdot}$ and $\text{M}+2^{+\cdot}$ peaks in a ~3:1 ratio immediately confirm the presence of a single chlorine atom.
- Loss of Chlorine (m/z 93): A common initial fragmentation step is the cleavage of the C-Cl bond to lose a chlorine radical ($\cdot\text{Cl}$), resulting in a fragment ion at m/z 93.
- Ring Fragmentation (m/z 66): The fragment at m/z 93 can subsequently lose a molecule of hydrogen cyanide (HCN) from the ring, a characteristic fragmentation for nitrogen-containing heterocycles, leading to an ion at m/z 66.

[Click to download full resolution via product page](#)

Caption: Proposed EI mass spectrometry fragmentation pathway for **2-Chloro-5-methylpyrazine**.

Conclusion

The spectroscopic profile of **2-Chloro-5-methylpyrazine** is well-defined and consistent with its molecular structure. The ^1H and ^{13}C NMR spectra provide a clear map of the carbon-hydrogen

framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry definitively establishes the molecular weight and offers insight into its fragmentation behavior, with the chlorine isotope pattern serving as a crucial confirmation point. This guide consolidates this essential data, providing a reliable, in-depth reference for scientists engaged in research and development involving this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. 2-Chloro-5-methylpyrazine | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-methylpyrazine CAS#: 59303-10-5 [m.chemicalbook.com]
- 4. 2-Chloro-5-methylpyrazine | 59303-10-5 | FC57593 [biosynth.com]
- 5. Pyrazine, 2-chloro-3-methyl- [webbook.nist.gov]
- 6. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-Methylpyrazine(109-08-0) 13C NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-Chloro-5-methylpyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367138#spectroscopic-data-of-2-chloro-5-methylpyrazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com